2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile
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Overview
Description
2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a bromophenyl group, and a nitrile group
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been reported to exhibit antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It is suggested that similar compounds interact with their targets and cause changes that result in their antimicrobial and anticancer activities . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .
Biochemical Pathways
It is likely that the compound interacts with multiple biochemical pathways given its potential antimicrobial and anticancer activities .
Pharmacokinetics
A molecular docking study of similar compounds showed promising adme properties .
Result of Action
Similar compounds have been found to exhibit promising antimicrobial activity and anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile typically involves multicomponent reactions. One common method is the condensation of aromatic aldehydes, malononitrile, and a suitable amine under solvent-free conditions. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles, which provide high yields and purity . The reaction conditions are generally mild, avoiding the use of strong acids or bases, making the process environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry are often applied. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Cyclization Reactions: The nitrile group can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out under acidic or basic conditions.
Cyclization Reactions: These reactions may require catalysts such as Lewis acids or bases to facilitate the formation of new rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while condensation reactions can produce imines or amides .
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: This compound shares the amino and bromophenyl groups but lacks the pyrimidine ring and nitrile group.
4-(4-Bromophenyl)-thiazol-2-amine: This compound features a thiazole ring instead of a pyrimidine ring and has different biological activities.
Uniqueness
2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-1-7(2-4-9)10-8(5-13)6-15-11(14)16-10/h1-4,6H,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTSPZZTUUQFNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2C#N)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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